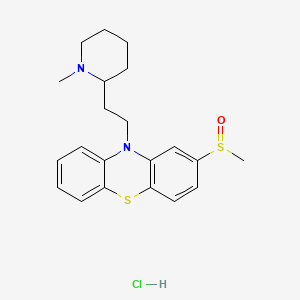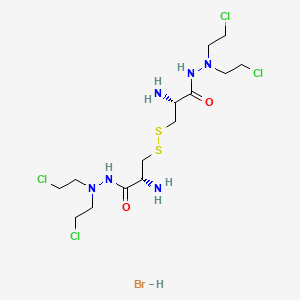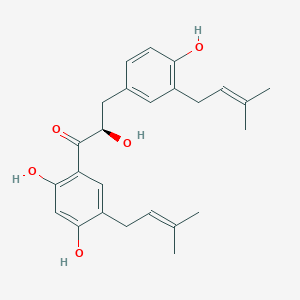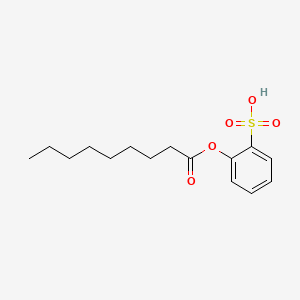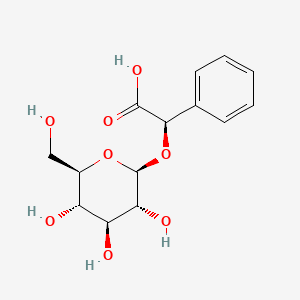
Prunasin acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prunasin acid is a cyanogenic glycoside derived from the amino acid phenylalanine. It is primarily found in species of the genus Prunus, such as almonds and cherries. This compound is known for its role in plant defense mechanisms, where it releases hydrogen cyanide upon tissue disruption .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Prunasin acid can be synthesized through the biotransformation of mandelonitrile using specific enzymes. For instance, the enzyme UDP-glucosyltransferase (UGT85A47) from Japanese apricot has been used to catalyze the conversion of mandelonitrile to this compound in engineered Escherichia coli .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation techniques. Engineered Escherichia coli strains expressing the necessary biosynthetic enzymes have been shown to produce this compound efficiently. This method is preferred over chemical synthesis due to its higher yield and lower environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Prunasin acid undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed by β-glucosidases to produce mandelonitrile and glucose.
Oxidation: It can be oxidized to form benzaldehyde and hydrogen cyanide.
Glycosylation: this compound can be further glycosylated to form amygdalin.
Major Products: The major products formed from these reactions include mandelonitrile, benzaldehyde, hydrogen cyanide, and amygdalin .
Aplicaciones Científicas De Investigación
Prunasin acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other cyanogenic glycosides.
Mecanismo De Acción
Prunasin acid exerts its effects through the release of hydrogen cyanide upon enzymatic hydrolysis. This process involves the action of β-glucosidases, which cleave the glycosidic bond, releasing hydrogen cyanide and benzaldehyde. The hydrogen cyanide inhibits cytochrome c oxidase in the cellular respiration pathway, leading to cellular toxicity .
Comparación Con Compuestos Similares
Prunasin acid is closely related to other cyanogenic glycosides such as amygdalin and sambunigrin.
Amygdalin: A diglucoside of mandelonitrile, found in bitter almonds and apricot kernels.
Sambunigrin: A diastereomer of prunasin derived from (S)-mandelonitrile, found in elder leaves.
Uniqueness: this compound is unique due to its specific occurrence in certain Prunus species and its role as a precursor to amygdalin. Its presence and concentration in plants can influence the bitterness of almonds and other fruits .
Propiedades
Fórmula molecular |
C14H18O8 |
|---|---|
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C14H18O8/c15-6-8-9(16)10(17)11(18)14(21-8)22-12(13(19)20)7-4-2-1-3-5-7/h1-5,8-12,14-18H,6H2,(H,19,20)/t8-,9-,10+,11-,12-,14+/m1/s1 |
Clave InChI |
PRBPGFIPERGSFI-SGYGPSCOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



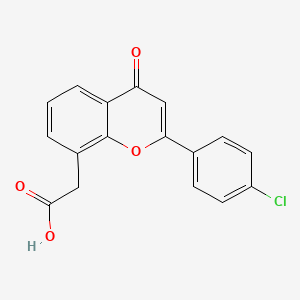
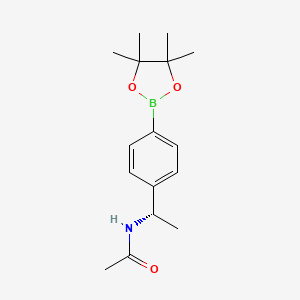
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)


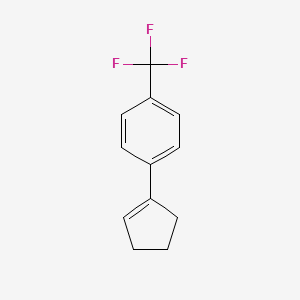
![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
![2-(2-(Dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081750.png)
